Ent-kauran-17,19-dioic acid

Übersicht

Beschreibung

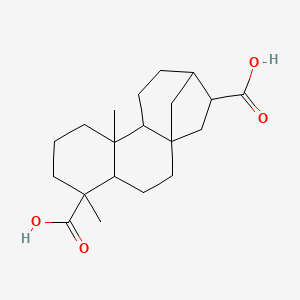

Ent-kauran-17,19-dioic acid is a kaurane diterpenoid . It is a natural product found in Annona glabra .

Synthesis Analysis

The synthesis of some natural diterpenoids of ent-kauranic structure has been achieved, starting from ent-kaur-16-en-19-oic acid, a natural diterpenoid readily available from the dried wastes of sunflower (Helianthus annuus L.) .Molecular Structure Analysis

The molecular formula of Ent-kauran-17,19-dioic acid is C20H30O4 . The IUPAC name is 5,9-dimethyltetracyclo [11.2.1.0 1,10 .0 4,9 ]hexadecane-5,14-dicarboxylic acid .Physical And Chemical Properties Analysis

The molecular weight of Ent-kauran-17,19-dioic acid is 334.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 .Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Summary of the application : The compound “Ent-kauran-17,19-dioic acid” is a type of kaurane diterpene. Kaurane diterpenes are used in organic chemistry for the functionalization of natural products containing unactivated carbons .

- Methods of application or experimental procedures : The production of more polar derivatives from kaurane diterpenes has been achieved mostly through the use of fungal biotransformations . This includes mainly hydroxylation of nearly all carbon atoms of the kaurane molecule, many of them carried out stereoselectively, as well as ring rearrangements, among other chemical modifications .

- Results or outcomes : The use of biotransformations in organic chemistry is widespread, with highlights of interesting applications in the functionalization of natural products .

Pharmacology

- Summary of the application : “Ent-kauran-17,19-dioic acid” is a type of ent-kaurane diterpenoid, which are credited with numerous pharmacological functions . They are widely distributed in plant families including the Annonaceae family .

- Methods of application or experimental procedures : The isolation of these compounds is achieved through bioactivity directed fractionation and isolation of active principles from the pericarp of Annona squamosa .

Biotransformation in Fungi

- Summary of the application : The compound “Ent-kauran-17,19-dioic acid” can undergo biotransformation in fungi, leading to the production of more polar derivatives .

- Methods of application or experimental procedures : The biotransformation of the compound with fungi can generate products like ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol .

- Results or outcomes : The hydroxyl group inserted in position 16 has the same α-stereochemistry .

Antibacterial Activity

- Summary of the application : “Ent-kauran-17,19-dioic acid” has shown antibacterial activity against Escherichia coli .

- Methods of application or experimental procedures : The compound was tested against two bacteria, Staphylococus aureus and Escherichia coli .

- Results or outcomes : “Ent-kauran-17,19-dioic acid” at 100 μg and 500μg, respectively, showed more activity towards Escherichia coli than the antibiotic, ampicillin at 500 μg .

Insect and Fungal Attack Response in Maize

- Summary of the application : “Ent-kauran-17,19-dioic acid” is involved in the response of maize to insect and fungal attack .

- Methods of application or experimental procedures : The compound is part of the induced kauralexin concentrations in maize stems experiencing no treatment, mechanical damage, and O. nubilalis herbivory .

- Results or outcomes : The induced kauralexin concentrations were found to be higher in treatments with insect and fungal attack compared to control treatments .

Natural Product for Scientific Research

- Summary of the application : “Ent-kauran-17,19-dioic acid” is a natural product used for scientific research .

- Methods of application or experimental procedures : The compound is provided by companies like TargetMol for use in scientific research .

- Results or outcomes : The specific results or outcomes obtained from the use of “Ent-kauran-17,19-dioic acid” in scientific research are not mentioned in the sources I found .

Safety And Hazards

Zukünftige Richtungen

The future directions of research on Ent-kauran-17,19-dioic acid could involve further exploration of its potential biological activities. For example, a related compound, Ent-16β,17-dihydroxy-kauran-19-oic acid (DKA), has been shown to inhibit the migration of MDA-MB-231 breast cancer cells , suggesting potential anti-cancer properties that could be explored further.

Eigenschaften

IUPAC Name |

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLMPHPGUZLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ent-kauran-17,19-dioic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)